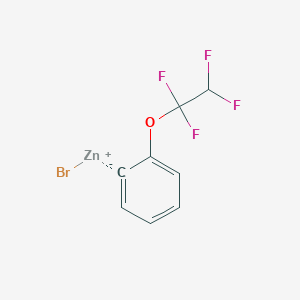
(2-(1,1,2,2-Tetrafluoroethoxy)phenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran: is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable due to its ability to participate in various coupling reactions, making it a versatile tool in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide typically involves the reaction of 2-(1,1,2,2-tetrafluoroethoxy)phenyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2-(1,1,2,2-tetrafluoroethoxy)phenyl bromide+Zn→(2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities that could affect the reactivity of the organozinc compound.
Chemical Reactions Analysis
Types of Reactions: (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as Negishi coupling. These reactions are facilitated by the presence of a palladium or nickel catalyst.
Common Reagents and Conditions:
Catalysts: Palladium or nickel complexes
Solvents: Tetrahydrofuran, dimethylformamide
Conditions: Inert atmosphere, typically nitrogen or argon
Major Products: The major products of these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Scientific Research Applications
Chemistry: In organic chemistry, (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide is used for the synthesis of complex molecules through cross-coupling reactions. Its ability to form carbon-carbon bonds efficiently makes it a staple in synthetic organic chemistry.
Biology and Medicine: While direct applications in biology and medicine are limited, the compounds synthesized using this reagent can have significant biological activity. For example, biaryl structures are common in many pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of advanced materials and specialty chemicals. Its role in the synthesis of complex organic molecules makes it valuable for the development of new materials with unique properties.
Mechanism of Action
The mechanism by which (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide exerts its effects involves the formation of a transient organozinc intermediate. This intermediate can then participate in a variety of coupling reactions, facilitated by the catalyst, to form new carbon-carbon bonds. The molecular targets are typically the electrophilic centers in the coupling partner, and the pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
- Phenylzinc bromide
- (4-methoxyphenyl)zinc bromide
- (2,4,6-trimethylphenyl)zinc bromide
Uniqueness: What sets (2-(1,1,2,2-tetrafluoroethoxy)phenyl)zinc bromide apart from similar compounds is the presence of the tetrafluoroethoxy group. This group can impart unique electronic properties to the compound, potentially enhancing its reactivity and selectivity in certain reactions. Additionally, the fluorine atoms can influence the physical properties of the resulting products, such as their stability and solubility.
Properties
Molecular Formula |
C8H5BrF4OZn |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
bromozinc(1+);1,1,2,2-tetrafluoroethoxybenzene |
InChI |
InChI=1S/C8H5F4O.BrH.Zn/c9-7(10)8(11,12)13-6-4-2-1-3-5-6;;/h1-4,7H;1H;/q-1;;+2/p-1 |
InChI Key |
GVKHIVWLVJFZHL-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C([C-]=C1)OC(C(F)F)(F)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















